molecular formula C13H21N3O B14796991 4-hydrazinyl-N-(4-methylpentyl)benzamide

4-hydrazinyl-N-(4-methylpentyl)benzamide

Cat. No.: B14796991
M. Wt: 235.33 g/mol
InChI Key: FBPMLTBDFUWJGA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-(4-methylpentyl)benzamide is an organic compound with a complex structure that includes a hydrazine group and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N-(4-methylpentyl)benzamide typically involves the reaction of 4-methylpentylamine with benzoyl chloride to form N-(4-methylpentyl)benzamide. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow processes and microreactor systems could be employed to optimize reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-(4-methylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

4-Hydrazinyl-N-(4-methylpentyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(4-methylpentyl)benzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Methoxy-N-(4-methylbenzyl)benzamide
  • N-(3-Amino-4-methylphenyl)benzamide

Uniqueness

4-Hydrazinyl-N-(4-methylpentyl)benzamide is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity compared to other similar benzamide derivatives. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

4-hydrazinyl-N-(4-methylpentyl)benzamide

InChI

InChI=1S/C13H21N3O/c1-10(2)4-3-9-15-13(17)11-5-7-12(16-14)8-6-11/h5-8,10,16H,3-4,9,14H2,1-2H3,(H,15,17)

InChI Key

FBPMLTBDFUWJGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCNC(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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